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An In-depth Technical Guide to the Physical and Chemical Properties of Akuammiline

For Researchers, Scientists, and Drug Development Professionals

Introduction
Akuammiline is a monoterpenoid indole alkaloid found in the seeds of the West African tree

Picralima nitida. As a member of the broader class of akuammiline alkaloids, it shares a

complex, polycyclic chemical architecture that has intrigued and challenged synthetic chemists

for decades.[1] Recent pharmacological studies have identified akuammiline and its structural

relatives as ligands for opioid receptors, suggesting potential applications in pain management

and other neurological disorders. This guide provides a comprehensive overview of the known

physical and chemical properties of akuammiline, detailed experimental protocols for its

isolation and characterization, and an exploration of its likely molecular signaling pathways.

Chemical and Physical Properties
Akuammiline possesses a rigid, cage-like structure. Its chemical identity and general

properties are summarized in the tables below. While extensive research has been conducted

on its synthesis and biological activity, specific quantitative physical data such as melting point

and solubility in various organic solvents are not widely reported in the available literature.
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Property Value Source

Molecular Formula C₂₃H₂₆N₂O₄ PubChem[2]

Molecular Weight 394.5 g/mol PubChem[2]

IUPAC Name

methyl (1S,10S,12S,13E)-18-

(acetyloxymethyl)-13-

ethylidene-8,15-

diazapentacyclo[10.5.1.0¹,⁹.0²,

⁷.0¹⁰,¹⁵]octadeca-2,4,6,8-

tetraene-18-carboxylate

PubChem[2]

CAS Number 1897-26-3 Biopurify[3]

SMILES

C/C=C\1/CN2CC[C@@]34C5

=CC=CC=C5N=C3[C@@H]2C

[C@@H]1C4(COC(=O)C)C(=

O)OC

PubChem[2]

InChI

InChI=1S/C23H26N2O4/c1-4-

15-12-25-10-9-22-16-7-5-6-8-

18(16)24-20(22)19(25)11-

17(15)23(22,21(27)28-3)13-

29-14(2)26/h4-8,17,19H,9-

13H2,1-3H3/b15-

4-/t17-,19-,22+,23?/m0/s1

PubChem[2]

InChIKey
QBHALCZZZWCCLV-

AATGQAFQSA-N
PubChem[2]
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Property Value Source/Comment

Physical Description Powder Biopurify[3]

Melting Point
Not reported in the reviewed

literature.

Solubility

General indole alkaloids are

often soluble in organic

solvents like DMSO,

chloroform, and ethanol, but

have limited solubility in water.

[4] Specific quantitative data

for Akuammiline is not

available in the reviewed

literature.

XLogP3 1.5 PubChem (Computed)[2]

Hydrogen Bond Donor Count 0 PubChem (Computed)[2]

Hydrogen Bond Acceptor

Count
6 PubChem (Computed)[2]

Rotatable Bond Count 4 PubChem (Computed)[2]

Spectral Data
Detailed ¹H and ¹³C NMR spectral data for akuammiline have been reported in the supporting

information of a study by Creed et al. (2021) in the Journal of Natural Products, but the specific

peak lists are not available in the main text of the reviewed literature.[5] The mass spectrometry

data is available on PubChem.
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Technique Data Source

LC-MS
Precursor: [M+H]⁺, m/z:

395.197 (qTof)
PubChem[2]

¹H NMR

Data reported in

supplementary materials of

Creed et al., 2021, but not

directly accessible in the

reviewed search results.

¹³C NMR

Data reported in

supplementary materials of

Creed et al., 2021, but not

directly accessible in the

reviewed search results.

Infrared (IR)
Not reported in the reviewed

literature.

Experimental Protocols
Isolation of Akuammiline from Picralima nitida Seeds
The following protocol is a summary of the method described by Creed et al. (2021) for the

isolation of akuammiline using pH-zone-refining countercurrent chromatography.

3.1.1 Extraction

Grind dried seeds of Picralima nitida to a fine powder.

Perform an acid-base extraction on the powdered seeds. This typically involves initial

extraction with an acidic aqueous solution to protonate the alkaloids and bring them into the

aqueous phase, followed by basification and extraction into an organic solvent.

3.1.2 pH-Zone-Refining Countercurrent Chromatography

Apparatus: A high-performance counter-current chromatograph.
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Solvent System: A biphasic solvent system is employed. A common system for alkaloid

separation is a mixture of methyl tert-butyl ether (MTBE), acetonitrile, and water.

Stationary Phase: The lower aqueous phase is typically used as the stationary phase.

Mobile Phase: The upper organic phase serves as the mobile phase.

Sample Loading: The crude alkaloid extract is dissolved in a mixture of the upper and lower

phases.

Elution: The mobile phase is pumped through the column, and the separation occurs based

on the differential partitioning of the alkaloids between the two liquid phases as a function of

pH. Akuammiline elutes in a specific pH range, allowing for its separation from other

alkaloids.

Extraction pH-Zone-Refining Countercurrent Chromatography

Ground Picralima nitida seeds Acid-Base Extraction Dissolve Crude Extract Inject into CCC Elute with Mobile Phase Collect Fractions Isolate Pure Akuammiline

Click to download full resolution via product page

Isolation workflow for Akuammiline.

Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the isolated compound in a

suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H and ¹³C NMR spectra

to confirm the chemical structure.

Mass Spectrometry (MS): Utilize high-resolution mass spectrometry (HRMS) to determine

the exact mass and confirm the molecular formula.

Purity Analysis: Employ High-Performance Liquid Chromatography (HPLC) with a suitable

column and mobile phase to assess the purity of the isolated compound.[3]
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Biological Activity and Signaling Pathways
Molecular Targets
Recent studies have demonstrated that akuammiline's primary molecular targets are opioid

receptors. An evaluation of akuammiline against a panel of over 40 central nervous system

receptors revealed its preferential binding to these receptors.[5]

Opioid Receptor Signaling
As a ligand for opioid receptors, which are G-protein coupled receptors (GPCRs),

akuammiline is expected to initiate a cascade of intracellular signaling events. The canonical

opioid receptor signaling pathway involves the following key steps:

Receptor Activation: Akuammiline binds to the extracellular domain of the opioid receptor.

G-Protein Coupling: This binding induces a conformational change in the receptor, leading to

the activation of an associated intracellular heterotrimeric G-protein (typically of the Gαi/o

family).

G-Protein Dissociation: The activated G-protein exchanges GDP for GTP, causing the

dissociation of the Gα subunit from the Gβγ dimer.

Downstream Effector Modulation:

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl

cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Ion Channel Regulation: The Gβγ subunit can directly interact with ion channels, leading

to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels

(causing hyperpolarization) and the inhibition of voltage-gated calcium channels (reducing

neurotransmitter release).

MAPK Pathway Activation: Opioid receptor activation can also lead to the phosphorylation

and activation of the mitogen-activated protein kinase (MAPK) cascade, which can

influence gene expression and other cellular processes.[6][7][8][9]
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Proposed signaling pathway of Akuammiline.
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Conclusion
Akuammiline is a structurally complex indole alkaloid with demonstrated activity at opioid

receptors. While its fundamental chemical properties are established, there remains a need for

more comprehensive characterization of its physical properties, such as melting point and

solubility. The detailed experimental protocols for its isolation provide a clear path for obtaining

pure samples for further research. The elucidation of its interaction with opioid receptors opens

up avenues for investigating its potential as a lead compound in the development of novel

therapeutics. Future research should focus on obtaining detailed spectral data, quantifying its

physical properties, and further exploring the downstream consequences of its engagement

with opioid receptor signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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